[4-(diphenylmethyl)piperazin-1-yl](pyridin-4-yl)methanone
Overview
Description
4-(diphenylmethyl)piperazin-1-ylmethanone is a chemical compound with the molecular formula C23H23N3O. It is known for its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diphenylmethyl)piperazin-1-ylmethanone typically involves the reaction of diphenylmethylpiperazine with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(diphenylmethyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
4-(diphenylmethyl)piperazin-1-ylmethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(diphenylmethyl)piperazin-1-ylmethanone: A similar compound with a pyridine ring at a different position.
4-(diphenylmethyl)piperazin-1-ylmethanone: Another similar compound with the pyridine ring at yet another position.
Uniqueness
The uniqueness of 4-(diphenylmethyl)piperazin-1-ylmethanone lies in its specific structure, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(21-11-13-24-14-12-21)26-17-15-25(16-18-26)22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHCTYNFIWUNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361028 | |
Record name | CBMicro_024070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5553-50-4 | |
Record name | CBMicro_024070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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